

# An In-depth Technical Guide to Methyl 1-cyclopentene-1-carboxylate

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## Compound of Interest

Compound Name: Methyl 1-cyclopentene-1-carboxylate

Cat. No.: B041561

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## Introduction

**Methyl 1-cyclopentene-1-carboxylate** is a versatile cyclic alkene and a derivative of cyclopentene.[1] This colorless liquid serves as a crucial building block in organic synthesis, providing a scaffold for the introduction of cyclopentene and carboxylate functionalities into more complex molecules.[2] Its utility is particularly notable in the synthesis of natural products and other biologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, key synthetic protocols, and its applications in synthetic chemistry, with a focus on its role as a precursor to complex molecular architectures.

## Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **Methyl 1-cyclopentene-1-carboxylate** is presented below for easy reference.

### Table 1: Physical and Chemical Properties

Property	Value	Reference
CAS Number	25662-28-6	[1][2][3]
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O <sub>2</sub>	[2][4]
Molecular Weight	126.15 g/mol	[3][4]
Appearance	Colorless liquid	[1][2]
Boiling Point	76-78 °C at 9 mmHg	[1][5]
Density	1.031 g/mL at 20 °C	[1][5]
Refractive Index (n <sub>20</sub> /D)	1.4660	[1][5]
Flash Point	62 °C (143.6 °F) - closed cup	[3]
Solubility	Soluble in organic solvents, insoluble in water.	[2]

**Table 2: Spectroscopic Data**

Spectrum Type	Key Data/Peaks	Reference
<sup>1</sup> H NMR	Available	[4]
<sup>13</sup> C NMR	Available	[4]
Infrared (IR) Spectroscopy	Available	[4]
Mass Spectrometry (MS)	Molecular Ion (m/z): 126	[4]

## Synthesis of Methyl 1-cyclopentene-1-carboxylate

While various synthetic approaches exist, a common strategy for the synthesis of  $\alpha,\beta$ -unsaturated esters like **Methyl 1-cyclopentene-1-carboxylate** involves the dehydration of a  $\beta$ -hydroxy ester or the dehydrohalogenation of a  $\beta$ -halo ester. The following is a representative protocol derived from analogous syntheses.

## Experimental Protocol: Synthesis via Dehydration of a $\beta$ -Hydroxy Ester

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

- Methyl 2-hydroxycyclopentane-1-carboxylate
- Thionyl chloride ( $\text{SOCl}_2$ )
- Pyridine
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- A solution of methyl 2-hydroxycyclopentane-1-carboxylate in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
- The flask is cooled to 0 °C in an ice bath.
- A solution of thionyl chloride in anhydrous diethyl ether is added dropwise to the stirred solution, followed by the slow addition of pyridine. The reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is quenched by the slow addition of a saturated sodium bicarbonate solution.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified by fractional distillation under reduced pressure to yield pure **Methyl 1-cyclopentene-1-carboxylate**.

## Chemical Reactivity and Applications in Synthesis

**Methyl 1-cyclopentene-1-carboxylate** is a valuable starting material for the synthesis of a variety of complex molecules, including natural products and their analogues.

### Asymmetric Oxidative Heck Reaction

**Methyl 1-cyclopentene-1-carboxylate** can undergo an asymmetric oxidative Heck reaction with aryl boronic acids.<sup>[1]</sup> This reaction is catalyzed by a chiral N-heterocyclic carbene (NHC)-palladium (II) complex and is a powerful method for the enantioselective formation of carbon-carbon bonds.

### Synthesis of Azulen Derivatives

This compound is a key intermediate in the synthesis of azulene derivatives.<sup>[1]</sup> The synthetic route involves the initial formation of the corresponding cyclopropanol, which then undergoes an oxy-Cope rearrangement to yield the azulene scaffold.<sup>[1]</sup>

### Starting Material for Natural Product Synthesis

**Methyl 1-cyclopentene-1-carboxylate** has been utilized as a starting material in the formal syntheses of the marine alkaloids (±)-pinnaic acid and (±)-halichlorine.<sup>[3]</sup> These syntheses highlight the utility of this building block in constructing complex, polycyclic natural products.

## Potential Biological Relevance and Signaling Pathways

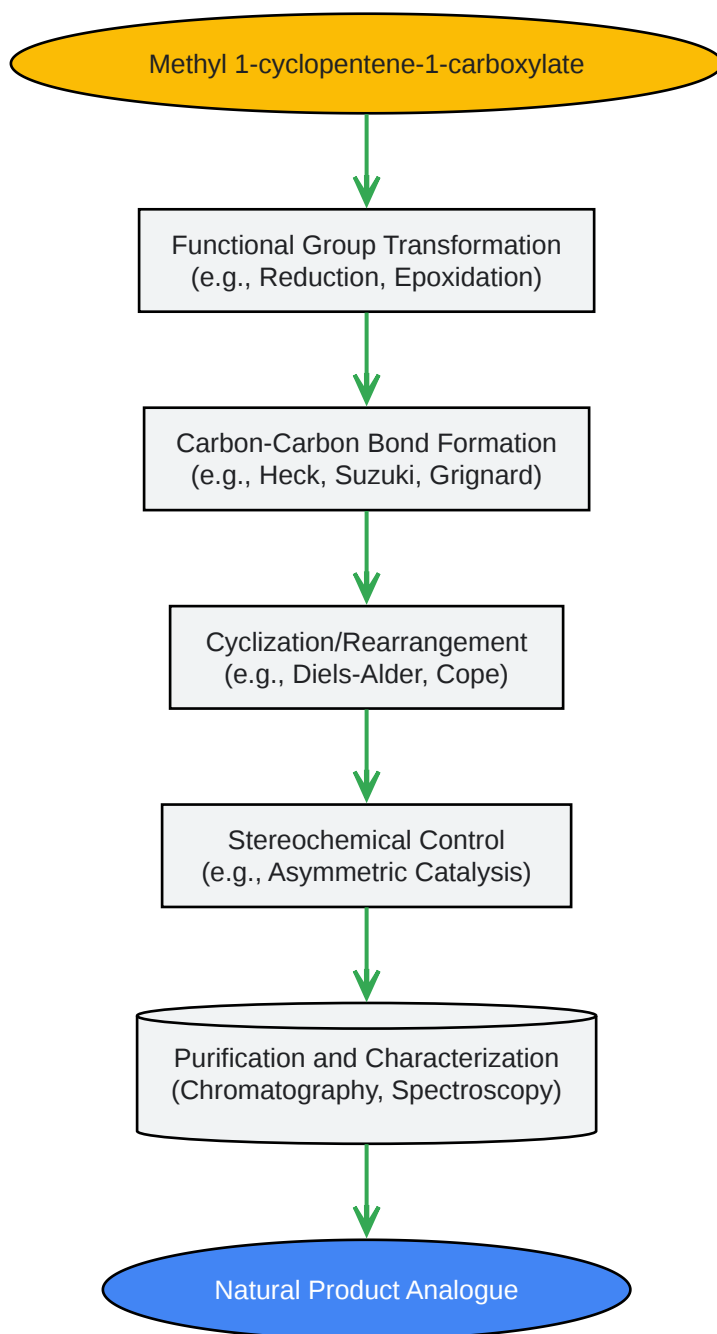
While **Methyl 1-cyclopentene-1-carboxylate** itself is not directly implicated in specific signaling pathways, its derivatives, particularly those containing a cyclopentenone moiety, have demonstrated significant biological activity. Cyclopentenone-containing molecules, such as certain prostaglandins, are known to exhibit anti-inflammatory and anti-cancer properties.

The biological activity of these related compounds is often attributed to their ability to act as Michael acceptors, covalently modifying cysteine residues on key signaling proteins. One such

critical pathway is the NF- $\kappa$ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a pivotal role in inflammation and cell survival.

## Inferred Signaling Pathway for Cyclopentenone Derivatives

The following diagram illustrates a plausible mechanism by which a cyclopentenone derivative, potentially synthesized from **Methyl 1-cyclopentene-1-carboxylate**, could inhibit the NF- $\kappa$ B signaling pathway.



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- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 1-cyclopentene-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041561#methyl-1-cyclopentene-1-carboxylate-literature-review]

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